molecular formula C12H9FN2OS2 B2371326 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 887200-87-5

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2371326
CAS No.: 887200-87-5
M. Wt: 280.34
InChI Key: UEOOHXWUERCDPM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H9FN2OS2 and its molecular weight is 280.34. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Applications

  • A series of thieno[3,2-d]pyrimidine derivatives exhibited potent anticancer activity, similar to doxorubicin, against human cancer cell lines including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
  • New derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones displayed promising antitumor activities against a variety of human tumor cell lines in an in vitro screening by the U.S. National Cancer Institute (Becan & Wagner, 2008).

Anti-inflammatory and Analgesic Activities

  • Compounds synthesized from 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones showed significant analgesic and anti-inflammatory activities, with certain compounds demonstrating potency comparable to diclofenac sodium (Alagarsamy et al., 2007).

Antimicrobial Activities

  • Novel substituted thienopyrimidinone derivatives exhibited significant in vivo and in vitro anti-inflammatory and antibacterial activities (Srivastava & Das, 2009).
  • A variety of pyrazolo[3,4-d]pyrimidine-4-one derivatives showed inhibition activities against the root of certain plants and might have potential herbicidal applications (Luo et al., 2017).

Dual Enzyme Inhibition

  • Compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold exhibited dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and cell proliferation, highlighting their potential in cancer therapy (Gangjee et al., 2008).

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOHXWUERCDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.